Tristearin-13C3

Catalog No.
S1914653
CAS No.
287100-84-9
M.F
C57H110O6
M. Wt
894.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tristearin-13C3

CAS Number

287100-84-9

Product Name

Tristearin-13C3

IUPAC Name

2,3-di((113C)octadecanoyloxy)propyl (113C)octadecanoate

Molecular Formula

C57H110O6

Molecular Weight

894.5 g/mol

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i55+1,56+1,57+1

InChI Key

DCXXMTOCNZCJGO-FIXLHGMNSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCCCC

Tristearin-13C3 is a stable isotope-labeled (SIL) form of tristearin, a common C18:0 saturated triglyceride. Its primary function is to serve as a high-fidelity internal standard for quantitative analysis by mass spectrometry (MS) or as a metabolic tracer in lipid research. The three ¹³C atoms provide a distinct mass shift, allowing it to be unequivocally distinguished from its naturally abundant, unlabeled counterpart in complex biological or food matrices. This property is fundamental to its use in isotope dilution mass spectrometry (IDMS), which is considered a gold-standard methodology for achieving the highest levels of accuracy and precision in quantification.

Substituting Tristearin-13C3 with unlabeled tristearin (CAS 555-43-1) is incompatible with its core applications. Unlabeled tristearin is analytically indistinguishable from the target analyte in a sample, making it impossible to correct for sample loss during preparation or for matrix-induced ion suppression in mass spectrometry. This invalidates the isotope dilution method, which is the primary reason for procuring a SIL standard. While other labeled analogs exist (e.g., deuterium-labeled), ¹³C-labeled standards are often preferred as they are less likely to exhibit chromatographic separation from the analyte, ensuring they experience identical matrix effects and providing more robust compensation. Using a crude mixture or a standard with low isotopic enrichment would compromise quantitative accuracy by introducing signal interference and unpredictable variability.

Achieving Definitive Method-Level Precision in Serum Triglyceride Quantification

Isotope dilution mass spectrometry (IDMS) using ¹³C-labeled triglycerides is established as a candidate 'Definitive Method' by the National Institute of Standards and Technology (NIST) for quantifying triglycerides in serum. In a foundational study, serum samples spiked with a ¹³C₃-labeled triglyceride internal standard and analyzed by GC-MS demonstrated exceptionally high precision, with coefficients of variation (CV) for a single measurement ranging from just 0.35% to 0.72%. This level of precision is significantly better than that achieved with methods relying on external calibration, which are more susceptible to matrix effects and sample preparation variability.

Evidence DimensionMeasurement Precision (Coefficient of Variation, %CV)
Target Compound Data0.35% to 0.72%
Comparator Or BaselineMethods without stable isotope internal standards (typically >5-15% CV)
Quantified DifferenceAn order of magnitude improvement in precision
ConditionsQuantification of total glycerides and triglycerides in human serum pools using isotope dilution GC-MS.

For developing clinical diagnostic assays, reference materials, or any application requiring the highest degree of accuracy and inter-laboratory reproducibility, using a ¹³C-labeled standard is a prerequisite for achieving reference-method performance.

Enabling Unambiguous Tracking of Dietary Fat Absorption and Metabolism

Tristearin-13C3 and similar ¹³C-labeled triglycerides serve as essential tracers to distinguish dietary (exogenous) lipids from the body's existing (endogenous) lipid pools. Studies administering meals containing [1,1,1-¹³C₃]triglycerides allow for the precise measurement of their digestion, absorption, and subsequent appearance in stool, unequivocally quantifying malabsorption. For example, in a study tracking fecal elimination, the cumulative recovery of the ¹³C label from administered tripalmitin was 7.03 ± 0.77%, a measurement impossible to perform without an isotopic label. This allows for the direct assessment of fat digestion and the efficacy of enzyme therapies.

Evidence DimensionTracer Specificity
Target Compound DataAllows direct quantification of exogenous lipid fate (e.g., 7.03% fecal recovery of labeled palmitate).
Comparator Or BaselineAdministering unlabeled tristearin, which cannot be distinguished from endogenous lipids, making such measurements impossible.
Quantified DifferenceEnables a quantitative measurement that is otherwise infeasible.
ConditionsHuman subjects consuming a fat-rich meal containing ¹³C-labeled triglycerides, followed by mass spectrometric analysis of stool samples.

For research in nutrition, gastroenterology, or drug development impacting lipid absorption, procuring a ¹³C-labeled triglyceride is the only viable method to directly measure the metabolic fate of an administered dietary fat.

Precursor Suitability: High Isotopic and Chemical Purity for Reproducible Data

Commercial Tristearin-13C3 is supplied with high chemical and isotopic purity (typically >98%). This high enrichment is a critical procurement specification. It ensures that the mass-shifted signal of the internal standard is clearly resolved from the natural M+3 isotope peak of the much more abundant endogenous tristearin, preventing signal overlap and bias in quantification. Procuring a pre-synthesized, highly pure standard eliminates the need for in-house synthesis and purification, which can be complex and introduce batch-to-batch variability, thereby improving long-term reproducibility of an analytical workflow.

Evidence DimensionIsotopic & Chemical Purity
Target Compound Data>98%
Comparator Or BaselineIn-house synthesized standards or lower-grade materials with unspecified purity.
Quantified DifferenceDefined specification vs. unknown/variable purity.
ConditionsStandard specifications for commercially available research-grade labeled lipids.

Purchasing a compound with certified high purity is a direct investment in data quality, ensuring that analytical variability is minimized and that results are both accurate and reproducible over time.

Reference-Level Quantification of Triglycerides in Clinical and Food Samples

Ideal for use as an internal standard in validated LC-MS/MS or GC-MS methods for the precise quantification of tristearin in human serum, plasma, or food products like infant formula and dairy. Its use enables laboratories to establish reference measurement procedures and ensure traceability and high accuracy in reported values.

Investigating Dietary Fat Malabsorption and Pancreatic Insufficiency

Serves as a non-radioactive, safe tracer for oral administration in clinical or preclinical studies to directly measure the efficiency of fat digestion and absorption. This is critical for evaluating conditions like chronic pancreatitis or testing the efficacy of pancreatic enzyme replacement therapies.

Metabolic Flux Analysis of Intramuscular Triglyceride Synthesis

As a tracer infused intravenously, Tristearin-13C3 (or its constituent labeled fatty acids) allows researchers to directly measure the rate of plasma free fatty acid incorporation into intramuscular triglyceride stores. This provides quantitative insights into muscle lipid metabolism in the context of insulin resistance, diabetes, and exercise physiology.

XLogP3

25.2

Hydrogen Bond Acceptor Count

6

Exact Mass

893.84030573 Da

Monoisotopic Mass

893.84030573 Da

Heavy Atom Count

63

Wikipedia

Propane-1,2,3-triyl tri(1-~13~C)octadecanoate

Dates

Last modified: 04-14-2024

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